Home > Products > Screening Compounds P30351 > N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide - 897735-10-3

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Catalog Number: EVT-2978138
CAS Number: 897735-10-3
Molecular Formula: C17H12N4O3S
Molecular Weight: 352.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic heterocyclic compound that incorporates both benzothiazole and 1,3,4-oxadiazole moieties. It belongs to the class of organic compounds known as carboxamides, characterized by the presence of a carbonyl group linked to a nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of urease [].

Synthesis Analysis

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can be synthesized through a multi-step process involving the reaction of benzo[d]thiazole-2-thiol with various intermediates. This synthesis can be achieved using both conventional and microwave techniques []. One approach involves the following steps:

Microwave-assisted synthesis offers advantages in terms of reduced reaction times and increased yields compared to conventional methods [].

Mechanism of Action

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has shown promising urease inhibitory activity in vitro []. Although the exact mechanism of action remains to be fully elucidated, molecular docking studies suggest that this compound interacts with the active site of the urease enzyme. These interactions likely involve hydrogen bonding and hydrophobic interactions, potentially mimicking the binding of the natural substrate urea []. Further studies are needed to confirm the specific binding interactions and to investigate the kinetics of inhibition.

Applications

The primary application of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide reported in the literature is as a potential urease inhibitor []. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathogenic bacteria and contributing to conditions such as peptic ulcers and urinary tract infections. Inhibition of urease represents a promising strategy for the development of novel antimicrobial agents. The potent urease inhibitory activity of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide suggests its potential as a lead compound for further development of new therapeutics targeting urease-associated diseases.

2-({5-[(benzothiazol‐2‐ylthio)methyl]‐1,3,4‐oxadiazol‐2‐yl}thio)‐1‐(4‐substituted‐phenyl)ethan‐1‐one

Compound Description: This series of compounds, featuring a benzothiazole ring linked to a 1,3,4-oxadiazole core through a thiomethyl bridge, were synthesized and evaluated for their urease inhibitory activity. [ [] ]

2-(benzothiazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oxime

Compound Description: This series features a benzothiazole unit connected directly to an acetophenone oxime moiety through a thioether linkage. These compounds were also part of the urease inhibition study mentioned above. [ [] ]

2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1)

Compound Description: This compound represents a core structure with a 1,3,4-oxadiazole ring substituted with a 2,6-dichlorophenylaminobenzyl group at the 5-position and an amino group at the 2-position. It was part of a study exploring anticonvulsant activity of various heterocyclic compounds. [ [] ]

1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-urea (2)

Compound Description: This compound is derived from the previously described 2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole by replacing the amino group at the 2-position with a urea moiety. This modification was part of the same anticonvulsant activity study. [ [] ]

N-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-hydrazinecarboxamide (3)

Compound Description: This compound is another derivative of 2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole, where the 2-position amino group is replaced with a hydrazinecarboxamide group. This modification was also part of the same anticonvulsant activity study. [ [] ]

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)-semicarbazones (4a-f)

Compound Description: This series of compounds expand upon the previous derivative by introducing a semicarbazone moiety at the 2-position of the oxadiazole ring, with various substitutions on the benzaldehyde portion of the semicarbazone. These compounds were designed and evaluated for anticonvulsant activity. [ [] ]

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)ethanone]-semicarbazone (5a-d)

Compound Description: This series of compounds are structurally similar to the previous series (4a-f) but feature an ethanone linker instead of benzaldehyde in the semicarbazone moiety. These modifications were also investigated for their anticonvulsant activity. [ [] ]

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]-semicarbazones (6a-d)

Compound Description: This series continues the trend of modifying the 2-position of the oxadiazole ring by introducing a semicarbazone moiety derived from benzophenones with various substitutions on the phenyl ring. These compounds were also investigated for their anticonvulsant activity. [ [] ]

4-methyl-2-yl-amino-(5-substituted-1,3,4-oxadiazol-2yl)-5-(5-substituted-1,3,4-oxadiazol-2yl)-thiazole (8a-d)

Compound Description: This series of compounds features a thiazole ring substituted with two 1,3,4-oxadiazole units, each with various substituents. This series was evaluated for antimicrobial activity. [ [] ]

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides

Compound Description: These compounds, derived from Nalidixic acid, are precursors to a series of 1,3,4-oxadiazoles and their copper complexes, investigated for their biological activities. [ [] ]

6-Chloro-2-(2-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)ethyl)1H-benzo[d]imidazole Derivatives

Compound Description: This series of compounds features a benzimidazole ring linked to a 1,3,4-oxadiazole via an ethyl bridge, with various substitutions on the phenyl ring attached to the oxadiazole. They were investigated for their antibacterial activity. [ [] ]

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710)

Compound Description: This cannabilactone was evaluated for its functional selectivity at CB2 cannabinoid receptor pathways, alongside other cannabinoid ligands. [ [] ]

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethy)-1,3,4-oxadiazol-2-yl]acetamide

Compound Description: This series of compounds incorporates a 2-mercaptobenzothiazole moiety connected to a 1,3,4-oxadiazole ring through a thioether-linked acetamide bridge. They were evaluated for antimicrobial, analgesic, anti-inflammatory, and ulcerogenic potential. [ [] ]

Properties

CAS Number

897735-10-3

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Molecular Formula

C17H12N4O3S

Molecular Weight

352.37

InChI

InChI=1S/C17H12N4O3S/c1-23-11-8-6-10(7-9-11)15-20-21-17(24-15)19-14(22)16-18-12-4-2-3-5-13(12)25-16/h2-9H,1H3,(H,19,21,22)

InChI Key

WCNPEHNEMZLQTG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.